[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, trifluoromethyl, phenoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Acetylation: Introduction of acetyloxy groups using acetic anhydride in the presence of a catalyst.
Phenoxy Group Addition: Incorporation of phenoxy groups through nucleophilic substitution reactions.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents like trifluoromethyl iodide.
Acetamidation: Formation of acetamido groups via acylation reactions with acetic anhydride and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the acetamido group may interact with active sites of enzymes, while the trifluoromethyl groups enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[3,4-Bis(acetyloxy)-6-phenoxy-5-acetamidooxan-2-yl]methyl acetate: Lacks trifluoromethyl groups, resulting in different chemical properties.
[3,4-Bis(acetyloxy)-6-[3,5-dimethylphenoxy]-5-acetamidooxan-2-yl]methyl acetate: Contains dimethyl groups instead of trifluoromethyl groups, affecting reactivity and binding affinity.
Uniqueness
The presence of trifluoromethyl groups in [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate enhances its chemical stability and binding interactions, making it unique compared to similar compounds
Properties
Molecular Formula |
C22H23F6NO9 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[3,5-bis(trifluoromethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H23F6NO9/c1-9(30)29-17-19(36-12(4)33)18(35-11(3)32)16(8-34-10(2)31)38-20(17)37-15-6-13(21(23,24)25)5-14(7-15)22(26,27)28/h5-7,16-20H,8H2,1-4H3,(H,29,30) |
InChI Key |
AUZCUOOUVRHFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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